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molecular formula C8H8N4 B8742055 1-(Pyridin-3-yl)-1H-pyrazol-3-amine CAS No. 87949-17-5

1-(Pyridin-3-yl)-1H-pyrazol-3-amine

Cat. No. B8742055
M. Wt: 160.18 g/mol
InChI Key: NZUJZWKCHPWMTF-UHFFFAOYSA-N
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Patent
US09108946B2

Procedure details

A 4-neck round bottomed flask (500 mL) was charged with copper(I) chloride (2.51 g, 25.3 mmol), 1H-pyrazol-3-amine (15.8 g, 190 mmol), potassium carbonate (35.0 g, 253 mmol), and N,N-dimethylformamide (100 mL). The mixture was stirred under nitrogen for 10 minutes and 3-bromopyridine (12.2 mL, 127 mmol) was added. The mixture was heated at 110° C. for 18 hours, at which point HPLC analysis indicated that ˜15.5% 3-bromopyridine remained. The reaction was allowed to cool to 20° C. and concentrated to give a brown residue. Water (200 mL) was added and the resulting suspension was stirred at 20° C. for 2 hours and filtered. The solid was rinsed with water (2×50 mL) and dried to afford a pale green solid. The solid was suspended in water (200 mL) and the resulting suspension was heated at 90° C. for 2 hours and was filtered hot through a Celite® pad. The pad was rinsed with hot water (50 mL). The combined filtrates were allowed to cool to 20° C. to afford a yellow suspension, which was stirred at 20° C. for 2 hours and filtered. The solid was rinsed with water (2×50 mL) and air dried to afford the desired product as a light yellow crystalline solid (11.6 g, 57%).
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
15.8 g
Type
reactant
Reaction Step Four
Quantity
35 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
copper(I) chloride
Quantity
2.51 g
Type
catalyst
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
57%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][C:3]([NH2:6])=[N:2]1.C(=O)([O-])[O-].[K+].[K+].CN(C)C=O.Br[C:19]1[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=1>O.[Cu]Cl>[NH2:6][C:3]1[CH:4]=[CH:5][N:1]([C:19]2[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=2)[N:2]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
12.2 mL
Type
reactant
Smiles
BrC=1C=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=CC1
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
15.8 g
Type
reactant
Smiles
N1N=C(C=C1)N
Name
Quantity
35 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Name
copper(I) chloride
Quantity
2.51 g
Type
catalyst
Smiles
[Cu]Cl
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under nitrogen for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 20° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown residue
STIRRING
Type
STIRRING
Details
the resulting suspension was stirred at 20° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was rinsed with water (2×50 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to afford a pale green solid
TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension was heated at 90° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
was filtered hot through a Celite® pad
WASH
Type
WASH
Details
The pad was rinsed with hot water (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 20° C.
CUSTOM
Type
CUSTOM
Details
to afford a yellow suspension, which
STIRRING
Type
STIRRING
Details
was stirred at 20° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was rinsed with water (2×50 mL) and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=NN(C=C1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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